2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as 'CDPA' and is a member of the class of compounds known as acetanilides. CDPA has been shown to exhibit various biochemical and physiological effects, which make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of CDPA is not fully understood. However, it has been suggested that CDPA exerts its therapeutic effects by modulating various signaling pathways in the body. CDPA has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. CDPA has also been shown to activate various antioxidant enzymes, which protect cells from oxidative stress.
Biochemical and Physiological Effects:
CDPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in various animal models. CDPA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
CDPA has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. CDPA has also been shown to exhibit low toxicity in animal models. However, CDPA has some limitations as a research tool. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Future Directions
There are several future directions for research on CDPA. Further investigation is needed to fully understand its mechanism of action and to identify its molecular targets. CDPA's potential therapeutic applications in various fields of medicine should also be explored further. Additionally, the development of new analogs of CDPA with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of CDPA involves the reaction of 4-hydroxyacetanilide with 2,2-dimethylpropylamine and thionyl chloride in the presence of a solvent. This reaction results in the formation of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide. The purity of the final product can be determined using various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Scientific Research Applications
CDPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. CDPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)9-15(12(17)8-14)10-4-6-11(16)7-5-10/h4-7,16H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOICUZKVPITRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC=C(C=C1)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416880 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.